molecular formula C4H5FO2 B181107 1-Fluorocyclopropanecarboxylic acid CAS No. 137081-41-5

1-Fluorocyclopropanecarboxylic acid

Cat. No. B181107
M. Wt: 104.08 g/mol
InChI Key: NDCPERCVXDYEFU-UHFFFAOYSA-N
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Patent
US05126338

Procedure details

1-Fluorocyclopropanecarboxylic acid (crude) (0.84 g, 0.0081 moles) was added in two portions to a solution of methylene chloride (50 ml ) and carbonyl di-imidazole (1.31 g, 0.0081 moles). The reaction was allowed to stand for 1 hour and then 5-amino-2-methoxypyridine (0.83 ml , 0.0081 moles) was added to it in one portion. The reaction mixture was allowed to stand at room temperature for 1 hour. The reaction mixture was then washed with saturated sodium bicarbonate (50 ml ), 5% hydrochloric acid (20 ml ) and saturated sodium bicarbonate solution (25 ml ); dried over anhydrous magnesium sulfate, filtered and evaporated in vacuo to give 0.5 g of crude N-(2-methoxy-5-pyridyl)-1-fluorocyclopropanecarboxamide.
Quantity
0.84 g
Type
reactant
Reaction Step One
Quantity
1.31 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([C:5]([OH:7])=O)[CH2:4][CH2:3]1.C(C1NC=CN=1)(C1NC=CN=1)=O.[NH2:20][C:21]1[CH:22]=[CH:23][C:24]([O:27][CH3:28])=[N:25][CH:26]=1>C(Cl)Cl>[CH3:28][O:27][C:24]1[CH:23]=[CH:22][C:21]([NH:20][C:5]([C:2]2([F:1])[CH2:4][CH2:3]2)=[O:7])=[CH:26][N:25]=1

Inputs

Step One
Name
Quantity
0.84 g
Type
reactant
Smiles
FC1(CC1)C(=O)O
Name
Quantity
1.31 g
Type
reactant
Smiles
C(=O)(C=1NC=CN1)C=1NC=CN1
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.83 mL
Type
reactant
Smiles
NC=1C=CC(=NC1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to stand at room temperature for 1 hour
Duration
1 h
WASH
Type
WASH
Details
The reaction mixture was then washed with saturated sodium bicarbonate (50 ml ), 5% hydrochloric acid (20 ml ) and saturated sodium bicarbonate solution (25 ml )
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=NC=C(C=C1)NC(=O)C1(CC1)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: CALCULATEDPERCENTYIELD 29.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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